Oxytocin receptor antagonist 1

Description

Structure

3D Structure

Properties

IUPAC Name |

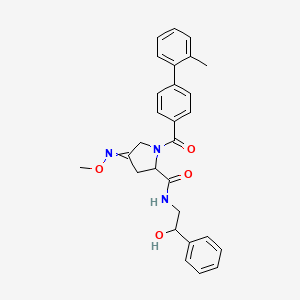

N-(2-hydroxy-2-phenylethyl)-4-methoxyimino-1-[4-(2-methylphenyl)benzoyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H29N3O4/c1-19-8-6-7-11-24(19)20-12-14-22(15-13-20)28(34)31-18-23(30-35-2)16-25(31)27(33)29-17-26(32)21-9-4-3-5-10-21/h3-15,25-26,32H,16-18H2,1-2H3,(H,29,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBXGJPAYWMFXSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=CC=C(C=C2)C(=O)N3CC(=NOC)CC3C(=O)NCC(C4=CC=CC=C4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H29N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular and Cellular Pharmacology of Oxytocin Receptor Antagonist 1

Antagonistic Efficacy and Potency

Inhibition of Oxytocin-Evoked Intracellular Calcium Mobilization (IC50)

Oxytocin (B344502) receptor antagonist 1 is a potent inhibitor of the signaling cascade initiated by the activation of the oxytocin receptor (OT-R). A key event in this pathway is the mobilization of intracellular calcium (Ca2+). Research demonstrates that Oxytocin receptor antagonist 1 effectively blocks oxytocin-evoked intracellular Ca2+ mobilization with a half-maximal inhibitory concentration (IC50) of 8 nM. targetmol.cntargetmol.cntargetmol.commedchemexpress.commedchemexpress.com This indicates a high-affinity interaction with the receptor, leading to the disruption of downstream signaling events.

Table 1: IC50 Value for Inhibition of Calcium Mobilization

| Compound | Parameter | Value | Cell System |

|---|

Inhibition of Phospholipase C Activity via Inositol (B14025) Phosphate (B84403) Accumulation (Kinact)

The activation of the oxytocin receptor is coupled to the Gq/11 G-protein pathway, which stimulates phospholipase C (PLC). This enzyme hydrolyzes phosphatidylinositol 4,5-bisphosphate into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol. This compound has been shown to inhibit the synthesis of IP3 in cells expressing the rat oxytocin receptor, exhibiting an IC50 value of 0.03 µM for this action. targetmol.com While this demonstrates the antagonist's ability to interfere with the PLC pathway, specific data regarding its inactivation constant (Kinact) for this process is not detailed in the reviewed literature. Another study on a different peptidic antagonist determined an inactivation constant (Kinact) of 0.18 ± 0.02 nM by measuring inositol phosphate accumulation. researchgate.net

Table 2: Inhibition of IP3 Synthesis

| Compound | Parameter | Value | Receptor System |

|---|

Modulation of cAMP Accumulation Assays

While the primary signaling pathway for the oxytocin receptor involves phospholipase C, its potential coupling to other pathways, such as those modulating cyclic adenosine (B11128) monophosphate (cAMP) accumulation, is an area of investigation. However, specific research findings detailing the effects of this compound on cAMP accumulation assays were not identified in the provided search results. Studies on other receptor systems, such as serotonin (B10506) 5-HT1 receptors, have utilized cAMP accumulation assays to characterize ligand functionality. mdpi.com

Antagonism of Oxytocin-Induced Myometrial Contractions (pA2)

The physiological effect of oxytocin on uterine tissue is a critical aspect of its function. The antagonistic properties of this compound have been evaluated in functional assays using isolated rat uterine strips. In these ex vivo models, the compound effectively blocks contractions induced by oxytocin, yielding a pA2 value of 7.82. targetmol.com The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve, providing a measure of the antagonist's potency.

Table 3: Antagonism of Myometrial Contractions

| Compound | Parameter | Value | Tissue Model |

|---|

Molecular Interactions and Ligand-Receptor Mapping

Mapping of Peptidic Antagonist Binding Sites on the Oxytocin Receptor

Understanding how antagonists bind to the oxytocin receptor is crucial for designing new therapeutic agents. Studies have utilized specific peptidic antagonists as tools to map the binding sites on the human oxytocin receptor. researchgate.net For instance, a radioiodinated and photoactivatable peptidic oxytocin antagonist was developed and found to be a valuable tool for these mapping studies. researchgate.net Another peptidic antagonist, [1-(β-mercapto-β,β-cyclopentamethylene propionic acid),2-(ortho-methyl)-Tyr2-Thr4-Orn8-Tyr9-NH2]-vasotocin (OTA), was radioiodinated and used to characterize oxytocin receptors, revealing no difference in ligand specificity between uterine and adenohypophysial receptors. nih.govbioscientifica.com While these studies provide insight into the binding pockets for peptidic ligands, the specific interactions of the nonpeptide "this compound" within these or other sites are not explicitly detailed in the search results.

Studies on Photolabeled Oxytocin Receptor Characterization

Photoaffinity labeling is a powerful biochemical technique used to identify and characterize receptors. researchgate.net Research involving a 125I-labeled photoreactive oxytocin antagonist has been instrumental in characterizing the receptor. researchgate.net These experiments allowed for the identification of the receptor protein and provided insights into its structure. For example, digestion of the photolabeled oxytocin receptor with endoglycosidase F resulted in a protein with an apparent molecular mass of approximately 38 ± 2 kDa, indicating that the myometrial oxytocin receptor is a glycoprotein (B1211001) with asparagine-linked complex oligosaccharide chains. researchgate.net Other photolabeling experiments using different photoreactive peptide antagonists identified bands at molecular masses around 85-90 kDa and 46 kDa. researchgate.net These studies have been fundamental in the biochemical characterization of the oxytocin receptor, although they utilized different peptidic compounds rather than this compound for the photolabeling process.

Molecular Modeling and Structure-Activity Relationship (SAR) Analysis

The development of potent and selective oxytocin receptor (OTR) antagonists has been significantly advanced by molecular modeling and detailed structure-activity relationship (SAR) analyses. These studies aim to elucidate the structural requirements for high-affinity binding to the OTR and to optimize the pharmacological properties of antagonist compounds.

Initial research on non-peptide antagonists identified L-371,257 as a key lead compound. SAR studies on this molecule, referred to as antagonist 1, revealed that its N-acetyl-4-piperidinyl ether terminus was a critical area for modification. Researchers discovered that replacing this group with a 1-(aryl)ethoxy group could lead to a new series of antagonists with high affinity and receptor selectivity. nih.gov Further modifications, such as incorporating a 5-fluoro substituent on the central benzoyl ring, enhanced both in vitro and in vivo potency, though it sometimes had a negative impact on the pharmacokinetic profile. acs.org

Subsequent development led to compounds like L-372,662, a pyridine (B92270) N-oxide derivative of the L-371,257 series. This modification resulted in compounds with improved pharmacokinetics and excellent oral bioavailability in animal models. acs.org Molecular modeling and docking studies have been instrumental in understanding these interactions. By building three-dimensional models of the human OTR, often based on the crystal structures of related G protein-coupled receptors (GPCRs) like rhodopsin, researchers can simulate how different ligands bind. nih.govnih.gov These models suggest that antagonists interact with key residues within the transmembrane helices of the receptor, such as TM3, TM4, and TM5, which is a common feature for ligands binding to this receptor family. nih.gov

Another class of OTR antagonists, the 2,5-diketopiperazines, was identified through the screening of chemical libraries. Initial SAR investigations of this novel series helped determine the optimal stereochemistry required for potent antagonist activity at the human OTR. uea.ac.uk Similarly, studies on bicyclic peptide antagonists have shown that their potent antagonistic properties are not merely due to lipophilicity but are attributed to the conformational constraints imposed by a lactam bridge. This structural feature is thought to render the molecule more favorable for binding to the receptor in a way that prevents the transduction of a biological signal. nih.gov

Table 1: SAR Findings for Select Oxytocin Receptor Antagonists This is an interactive table. You can sort and filter the data.

| Compound/Series | Structural Modification | Impact on Activity/Pharmacology | Reference(s) |

|---|---|---|---|

| L-371,257 Analogs | Replacement of N-acetyl-4-piperidinyl ether with 1-(aryl)ethoxy group | Identified new series of high-affinity, selective OTR antagonists. | nih.gov |

| L-371,257 Analogs | Incorporation of a 5-fluoro substituent on the central benzoyl ring | Enhanced in vitro and in vivo potency. | acs.org |

| L-372,662 | Pyridine N-oxide modification of the L-371,257 series | Improved pharmacokinetics and oral bioavailability. | acs.org |

| 2,5-Diketopiperazines | Identification of optimal stereochemistry | Led to potent antagonist activity. | uea.ac.uk |

| Bicyclic Peptides | Introduction of a lactam bridge for bicyclization | Potent antagonism due to conformational constraints, not just lipophilicity. | nih.gov |

Preclinical Research Applications and Biological Findings of Oxytocin Receptor Antagonist 1

In Vitro Research Applications

In vitro studies provide a controlled environment to investigate the molecular interactions and cellular effects of oxytocin (B344502) receptor antagonists. Cell lines engineered to express specific receptors are fundamental to this research, enabling detailed pharmacological characterization and the study of cellular signaling pathways.

Chinese Hamster Ovary (CHO) and Human Embryonic Kidney 293 (HEK293) cells are widely used platforms for studying G-protein coupled receptors, including the oxytocin receptor (OTR). These cell lines, when stably transfected to express human or rat OTRs, become powerful tools for characterizing the affinity and selectivity of antagonist compounds. medchemexpress.comnih.govnih.gov

Research has demonstrated that non-peptide antagonists can competitively inhibit the binding of radiolabeled oxytocin to human and rat oxytocin receptors expressed in HEK293-EBNA or CHO cells with nanomolar potency. medchemexpress.com For instance, the antagonist Retosiban (B1680553) was shown to have a high affinity for human and rat oxytocin receptors expressed in CHO and HEK cell membranes. nih.gov Similarly, studies in HEK293 cells stably expressing human OTRs have been used to investigate how antagonists like Atosiban (B549348) can modulate receptor signaling, revealing that some antagonists can inhibit cell growth through a "biased agonist" mechanism that selectively promotes the receptor's coupling to the Gi protein pathway. nih.govresearchgate.net These cell models are essential for determining the potency of antagonists and their selectivity against related receptors, such as vasopressin receptors. medchemexpress.comnih.gov

Table 1: Application of Oxytocin Receptor Antagonists in Engineered Cell Lines

| Cell Line | Receptor Expressed | Antagonist Example | Research Finding |

|---|---|---|---|

| CHO Cells | Human OTR | Retosiban | Demonstrated high-affinity binding and selectivity for the oxytocin receptor over vasopressin receptors. nih.gov |

| HEK293 Cells | Human OTR | Atosiban | Showed inhibition of cell growth via a "biased agonist" mechanism, selectively activating the Gi pathway. researchgate.net |

Oxytocin receptor antagonists are critical for mapping the distribution and density of oxytocin receptors in various tissues. This is often achieved through radioligand binding assays and autoradiography. In these techniques, an antagonist can be used in two primary ways: as an unlabeled competitor to displace a radiolabeled ligand, or as a radiolabeled ligand itself. nih.gov

A novel nonpeptide oxytocin receptor antagonist was identified that could be labeled to a high specific activity, making it suitable as a radioligand for autoradiographic studies to localize oxytocin receptors in human and nonhuman primate tissues. nih.gov Another common method is competitive binding autoradiography, where tissue slices are incubated with a radiolabeled ligand (like the agonist [³H]oxytocin or an antagonist analog such as ¹²⁵I-ornithine vasotocin) in the presence of increasing concentrations of an unlabeled antagonist. medchemexpress.comusu.edu This allows for the quantification of receptor density and the determination of the antagonist's binding affinity in specific anatomical regions, such as different nuclei within the brain. usu.edu This approach has been used to confirm the selectivity of antagonists like L-368,899 for the oxytocin receptor over the structurally similar vasopressin 1a receptor in coyote brain tissue. usu.edu

Oxytocin receptor antagonists have been instrumental in elucidating the role of oxytocin signaling in various cellular processes, including bone metabolism. Studies have shown that oxytocin can stimulate the proliferation of human osteoblast-like cells and certain human osteosarcoma cell lines (e.g., SaOS-2). nih.govresearchgate.netresearchgate.net

The direct involvement of the oxytocin receptor in this process was confirmed by using an oxytocin antagonist. When SaOS-2 cells were incubated with both oxytocin and an antagonist, the stimulatory effect of oxytocin on cell proliferation was completely abolished. nih.govresearchgate.net Interestingly, the effect of oxytocin appears to be dependent on the specific cell type and its stage of differentiation. In other osteosarcoma cell lines, such as TE-85, oxytocin was found to decrease proliferation, an effect that was also reversed by the presence of an oxytocin antagonist. researchgate.net These findings underscore the utility of antagonists in verifying that a biological effect is mediated specifically through the oxytocin receptor and in exploring the diverse roles of oxytocin signaling. researchgate.net

Table 2: Effect of Oxytocin Receptor Antagonist on Osteoblast and Osteosarcoma Cell Proliferation

| Cell Line | Effect of Oxytocin | Effect of Oxytocin + Antagonist |

|---|---|---|

| Human Osteoblast-like (hOB) | Increased Proliferation | Proliferation increase abolished nih.gov |

| SaOS-2 (Osteosarcoma) | Increased Proliferation | Proliferation increase abolished nih.govresearchgate.net |

| TE-85 (Osteosarcoma) | Decreased Proliferation | Proliferation decrease abolished researchgate.net |

In Vivo Research Applications in Animal Models

Animal models are indispensable for studying the complex behavioral and systemic effects of the oxytocin system. The administration of oxytocin receptor antagonists in these models allows researchers to probe the necessity of oxytocin signaling for specific functions.

One of the most extensively studied roles of oxytocin is its modulation of social behaviors, particularly social recognition—the ability of an animal to recognize and remember a previously encountered individual. The use of selective oxytocin receptor antagonists has been a cornerstone of this research, providing pharmacological evidence for the critical role of OTR signaling. usu.edunih.gov

In rodent models, systemic or site-specific administration of an OTR antagonist can disrupt social recognition. For example, treating wild-type mice with the antagonist L-368,899 was shown to impair their ability to recognize a novel mouse in a social habituation task. nih.gov Further studies have pinpointed specific brain regions where this action is critical. Injections of an oxytocin antagonist directly into the medial amygdala of mice were sufficient to block social recognition, demonstrating that OTR activation in this area is necessary for the formation of social memories. jneurosci.orgnih.gov Similarly, blocking OTRs in various sub-regions of the amygdala in rats reduced their preference for a social stimulus over a non-social object. nih.gov These antagonist studies have been crucial in validating the role of endogenous oxytocin in facilitating pro-social behaviors and in defining the neural circuits that underlie them. jneurosci.orgnih.govnih.gov

Table 3: Effects of Oxytocin Receptor Antagonists on Social Behavior in Animal Models

| Animal Model | Antagonist Used | Administration Route | Key Finding |

|---|---|---|---|

| Mice | L-368,899 | Intraperitoneal | Impaired recognition of novel conspecifics. nih.gov |

| Mice | OT Antagonist | Site-specific injection into the medial amygdala | Impaired social recognition, demonstrating the necessity of OTR activation in this region. jneurosci.orgnih.gov |

| Rats | OT Antagonist | Site-specific injection into the amygdala | Reduced preference for a social stimulus over a non-social object. nih.gov |

Neurobiological and Behavioral Studies

Anxiety-like Behaviors and Freezing Responses to Threat

The endogenous oxytocin system is implicated in the modulation of fear and anxiety. nih.gov Preclinical studies utilizing oxytocin receptor antagonists have been instrumental in clarifying this role. Research indicates that endogenous oxytocin contributes to a low-anxiety phenotype in certain animal models. nih.gov The blockade of oxytocin receptors (OTR) has been shown to increase anxiety-like behaviors, particularly in animals classified as having a low-anxiety profile. nih.gov

In studies of conditioned fear, the release of endogenous oxytocin in the central nucleus of the amygdala (CeA) suppresses freezing behavior. This effect was demonstrated to be receptor-dependent, as the infusion of an OTR antagonist abolished the suppression of freezing. nih.gov This suggests that OTR antagonists can interfere with the brain's natural mechanisms for attenuating fear responses. However, the effect is not universal across all models; in one study involving social defeat stress, the OTR antagonist L-368,899 did not affect general anxiety-like behavior but did alter social approach behaviors in female subjects. nih.gov

| Model Organism | Antagonist | Key Finding |

| Rat | OTR Antagonist | Blockade of OTR in the CeA abolished the suppression of freezing behavior in response to a conditioned fear stimulus. nih.gov |

| Rat | OTR Antagonist | OTR blockade increased anxiety-like behavior specifically in female rats with a low-anxiety phenotype. nih.gov |

| California Mouse | L-368,899 | Did not affect general anxiety-like behavior after social defeat stress but increased social approach in females. nih.gov |

Pain Threshold Modulation and Analgesic Effects

The oxytocin system is a significant modulator of nociception and pain perception. nih.gov Oxytocin itself can produce analgesic effects, and research using OTR antagonists has confirmed the receptor's critical role in this process. nih.govcumhuriyet.edu.tr Administration of an OTR antagonist can remove the pain threshold-increasing effects of oxytocin. nih.gov

Studies have demonstrated that while oxytocin exhibits analgesic activity, the use of an OTR antagonist like Atosiban can produce the opposite effect. In rat models, Atosiban not only showed hyperalgesic activity but also decreased the analgesic effects of concurrently administered oxytocin. cumhuriyet.edu.tr This indicates that the blockade of oxytocin receptors can lower the pain threshold and counteract pain relief mediated by the oxytocin system. cumhuriyet.edu.tr The analgesic actions of oxytocin are believed to involve various mechanisms, including interactions with opioid receptors and modulation of sensory neuron activity, which can be impeded by OTR antagonists. nih.govcumhuriyet.edu.tr

| Model Organism | Antagonist | Key Finding |

| Rat | OTR Antagonist | Blockade of OTRs reverses the analgesic effects of oxytocin administered to the periaqueductal gray (PAG). nih.gov |

| Rat | Atosiban | Exhibited hyperalgesic activity and effectively decreased the analgesic activity of oxytocin. cumhuriyet.edu.tr |

Interactions with Serotonergic (5-HT1A) System in Central Nervous System

Significant interactions exist between the oxytocinergic and serotonergic systems in the central nervous system, particularly involving the serotonin (B10506) 1A (5-HT1A) receptor. pnas.orgpnas.org Oxytocin receptors are expressed on serotonergic neurons in the raphe nuclei, the primary site of serotonin synthesis, indicating a direct mechanism for interaction. pnas.org OTR antagonists have been used to probe the functional consequences of this interplay.

In the lateral septal area, a region with a high density of both 5-HT1A and oxytocin receptors, OTR antagonists can block the behavioral effects of 5-HT1A receptor activation. nih.gov For instance, the inhibitory effect on sodium intake induced by the 5-HT1A agonist 8-OH-DPAT was completely blocked by pretreatment with a potent oxytocin receptor antagonist, d(CH2)5[Tyr(Me)2Thr4, Orn5, Tyr(NH2)9]-vasotocin. nih.gov This finding demonstrates that some functions of the 5-HT1A receptor system are dependent on a functional oxytocinergic system. nih.gov This interaction is relevant for behaviors such as anxiety, stress, and sociality, where both systems play a crucial modulatory role. pnas.orgpnas.org The anxiolytic drug buspirone (B1668070) is thought to produce some of its effects via 5-HT1A receptor-induced oxytocin stimulation. wikipedia.org

| Model Organism | Antagonist | Key Finding |

| Rat | d(CH2)5[Tyr(Me)2Thr4, Orn5, Tyr(NH2)9]-vasotocin | Completely blocked the inhibitory effects of the 5-HT1A agonist 8-OH-DPAT on sodium intake. nih.gov |

| Rat | NAN-190 (5-HT1A antagonist) | Attenuated the increase in plasma oxytocin concentrations caused by the 5-HT1A agonist 8-OH-DPAT. nih.gov |

Effects on Neurogenesis and Neuronal Survival

The oxytocin system has been identified as a promoter of adult neurogenesis, particularly in the hippocampus. nih.govresearchgate.net Studies have shown that oxytocin administration stimulates the proliferation of neural progenitors and increases the number of new neurons. nih.govphysoc.org Conversely, research involving the blockade or removal of the oxytocin receptor suggests that OTR antagonists would have an inhibitory effect on these processes.

Conditional ablation of the oxytocin receptor in the hippocampus has been shown to impair neurogenesis in mice. nih.gov This finding strongly implies that the tonic activity of the endogenous oxytocin system is necessary for maintaining normal levels of neuronal generation. Therefore, the application of an oxytocin receptor antagonist would be expected to suppress adult hippocampal neurogenesis. nih.gov This has potential implications for understanding conditions where neurogenesis is compromised, such as in stress-related disorders. physoc.org Oxytocin's ability to stimulate neurogenesis persists even under conditions of stress and elevated glucocorticoids, suggesting that an OTR antagonist might exacerbate the negative effects of stress on hippocampal plasticity. nih.gov

| Research Model | Key Finding | Implication for OTR Antagonists |

| Rat | Oxytocin administration stimulates cell proliferation and adult neurogenesis in the hippocampus. nih.gov | An OTR antagonist would be expected to block or reduce this stimulatory effect on neurogenesis. |

| Human Neural Stem Cells | Oxytocin has a stimulating effect on the proliferation of neural progenitors in vitro. physoc.org | An OTR antagonist would likely inhibit the proliferation of these progenitor cells. |

| Mouse (Conditional OTR Ablation) | Ablation of the oxytocin receptor in the hippocampus impairs neurogenesis. nih.gov | Pharmacological blockade with an OTR antagonist is predicted to mimic this impairment, leading to reduced neurogenesis. |

Physiological System Investigations

Reproductive Physiology

One of the most well-established physiological roles of oxytocin is the stimulation of uterine contractions during labor. wikipedia.org Consequently, oxytocin receptor antagonists have been effectively used in preclinical mammalian models to delay the onset of parturition. nih.govnih.gov The administration of OTR antagonists interferes with the hormonal cascade required for timely delivery. nih.gov

In rat models, the use of peptide oxytocin antagonists has been shown to delay the initiation of parturition and prolong its active phase. nih.govresearchgate.net Similarly, in a marsupial model, the tammar wallaby, continuous intravenous infusion of the OTR antagonist Atosiban significantly delayed births compared to control animals. nih.gov In these studies, the antagonist delayed the peripartum surge in prostaglandin (B15479496) release and the subsequent fall in progesterone, indicating that it disrupts key signaling events leading to birth. nih.gov These findings confirm that endogenous oxytocin plays a crucial role in initiating and maintaining the process of parturition in diverse mammalian species. nih.govnih.gov

| Model Organism | Antagonist | Key Finding |

| Rat | F 382 | Delayed the initiation of parturition. nih.gov |

| Tammar Wallaby (Marsupial) | Atosiban | Significantly delayed the timing of birth. nih.gov |

Influence on Uterine Contractility

Oxytocin receptor antagonists have been a focal point of research for their tocolytic properties, aiming to inhibit uterine contractions and manage preterm labor. nih.gov The primary mechanism of action involves the blockade of oxytocin receptors in the myometrium, which prevents the cascade of events leading to uterine muscle contraction. nih.govdrugbank.com Activation of the oxytocin receptor, a G-protein-coupled receptor, typically stimulates the Gq/phospholipase C (PLC)/inositol (B14025) 1,4,5-triphosphate (InsP3) pathway. nih.gov This signaling cascade results in an increase in intracellular calcium (Ca2+) concentrations, a critical step for myometrial contraction. nih.govnih.gov

Preclinical studies have demonstrated that oxytocin receptor antagonists, such as atosiban, effectively inhibit oxytocin-induced uterine contractions. nih.gov By binding to oxytocin receptors, these antagonists prevent the downstream signaling that leads to the release of Ca2+ from the sarcoplasmic reticulum and the influx of extracellular Ca2+, thereby promoting uterine relaxation. drugbank.comnih.gov Research has shown that these antagonists can reduce both the frequency and amplitude of uterine contractions stimulated by oxytocin. nih.gov

| Compound | Mechanism of Action | Effect on Uterine Contractility |

| Atosiban | Blocks oxytocin binding to its receptor, inhibiting the Gq/PLC/InsP3 pathway and subsequent increase in intracellular Ca2+. nih.govnih.gov | Inhibition of oxytocin-induced uterine contractions, leading to uterine relaxation. drugbank.comnih.gov |

Gastrointestinal System Function

Preclinical evidence suggests a role for the oxytocin system in the regulation of pancreatic hormone secretion. Oxytocin itself has been shown to stimulate the release of insulin (B600854) and glucagon-like peptide 1 (GLP-1). wikipedia.org The involvement of the oxytocin receptor in mediating these effects is highlighted by studies utilizing oxytocin receptor antagonists.

In a study investigating the effects of the 5-HT1A receptor agonist 8-OH-DPAT, which is known to release oxytocin, pretreatment with the oxytocin receptor antagonist 1-deamino-2-D-Tyr-(OEt)-4-Thr-8-Orn-oxytocin blocked the observed increase in plasma insulin levels in male rats. dntb.gov.ua This finding indicates that the stimulatory effect on insulin release is mediated through an oxytocinergic pathway. The antagonist itself did not demonstrate an intrinsic effect on basal insulin levels in this experimental setup.

| Compound | Experimental Model | Effect on Pancreatic Hormones |

| 1-deamino-2-D-Tyr-(OEt)-4-Thr-8-Orn-oxytocin | Male rats pretreated before administration of 8-OH-DPAT | Blocked the 8-OH-DPAT-induced increase in plasma insulin levels. dntb.gov.ua |

The interplay between the oxytocin system and gastrointestinal hormones extends to cholecystokinin (B1591339) (CCK) and somatostatin (B550006). Research has demonstrated that oxytocin receptor antagonists can modulate the levels of these hormones, suggesting a regulatory role for endogenous oxytocin.

In the same study involving the 5-HT1A receptor agonist 8-OH-DPAT, the administration of this agonist led to a decrease in plasma CCK and somatostatin levels. dntb.gov.ua Pretreatment with the this compound-deamino-2-D-Tyr-(OEt)-4-Thr-8-Orn-oxytocin effectively blocked these effects. dntb.gov.ua This suggests that the observed decreases in CCK and somatostatin are dependent on the activation of oxytocin receptors.

| Compound | Experimental Model | Effect on CCK and Somatostatin |

| 1-deamino-2-D-Tyr-(OEt)-4-Thr-8-Orn-oxytocin | Male rats pretreated before administration of 8-OH-DPAT | Blocked the 8-OH-DPAT-induced decrease in plasma cholecystokinin and somatostatin levels. dntb.gov.ua |

Preclinical studies in animal models have indicated that the central oxytocin system can influence gastric acid secretion. Centrally administered oxytocin has been shown to possess an anti-secretory effect on gastric acid. nih.gov The role of the oxytocin receptor in this process is confirmed by the use of oxytocin receptor antagonists.

In rats, the anti-secretory effect of centrally administered oxytocin was reversed by the selective oxytocin receptor antagonist, atosiban. nih.gov Furthermore, when atosiban was administered alone, it was found to increase gastric acid secretion in pylorus-ligated rats, suggesting a potential pro-ulcerogenic effect under these conditions. nih.gov This implies that endogenous central oxytocin may have a tonic inhibitory role in the regulation of gastric acid secretion.

| Compound | Experimental Model | Effect on Gastric Acid Secretion |

| Atosiban | Pylorus-ligated rats | Increased gastric acid secretion when administered alone. nih.gov |

| Atosiban | Rats treated with central oxytocin | Reversed the anti-secretory effect of oxytocin. nih.gov |

Neuroendocrine System Regulation

Oxytocin is recognized as a hypothalamic-releasing hormone that can influence the secretion of prolactin and adrenocorticotropic hormone (ACTH) from the anterior pituitary gland (adenohypophysis). The characterization of oxytocin receptors in the adenohypophysis has been facilitated by the use of specific oxytocin receptor antagonists in preclinical research.

Studies have utilized radioiodinated oxytocin receptor antagonists to investigate the properties of these receptors in the rat adenohypophysis. nih.gov These antagonists bind with high affinity to a single class of sites, and their binding capacity is influenced by the hormonal status of the animal, particularly by estrogen levels. The specificity of these binding sites as oxytocin receptors was confirmed through competition studies with various agonist and antagonist analogues. nih.gov The ability of oxytocin antagonists to block the effects of oxytocin on prolactin and ACTH release in vitro further supports the direct involvement of adenohypophysial oxytocin receptors in the regulation of these hormones.

| Compound | Research Application | Biological Finding |

| [1-(β-mercapto-β,β-cyclopentamethylene propionic acid),2-(ortho-methyl)-Tyr²-Thr⁴-Orn⁸-Tyr⁹-NH₂]-vasotocin (radioiodinated) | Radioligand-binding assays in rat adenohypophysis membrane suspensions. nih.gov | Identified a single class of high-affinity binding sites for oxytocin, confirming the presence of oxytocin receptors in the adenohypophysis involved in prolactin and ACTH secretion. nih.gov |

Impact on Hypothalamic Nuclei (e.g., Supraoptic Nucleus, Paraventricular Nucleus)

Oxytocin receptor antagonists have been instrumental in elucidating the nuanced roles of oxytocin within the central nervous system, particularly in the hypothalamic supraoptic (SON) and paraventricular (PVN) nuclei, where oxytocin is synthesized. Preclinical studies demonstrate that these antagonists can modulate neuronal activity and neuropeptide release, highlighting a complex system of autoregulation and interaction with other neurohormonal systems.

In the SON, local administration of an oxytocin receptor antagonist has been shown to significantly diminish the natural rise in oxytocin release that occurs during physiological events like parturition and suckling. nih.govnih.gov During parturition in rats, infusion of an antagonist into the SON not only reduced the local release of oxytocin but also slowed the delivery process, indicating that intranuclear oxytocin signaling is crucial for the normal progression of labor. nih.gov Similarly, during suckling, an antagonist infused into the SON attenuated both the local, intranuclear release of oxytocin and its subsequent secretion into the bloodstream, which is necessary for the milk ejection reflex. nih.gov This suggests a receptor-mediated positive feedback loop where oxytocin, released from dendrites, acts on receptors within the SON to amplify its own release from nerve terminals. nih.govnih.gov

Within both the SON and PVN, oxytocin receptor antagonists have been found to influence the release of vasopressin (AVP). In response to stress (forced swimming), an antagonist administered into the SON of male rats significantly increased the local release of AVP. researchgate.net This suggests an inhibitory role for endogenous oxytocin on AVP release within the SON under stress conditions. The antagonist also elevated basal plasma AVP levels. researchgate.net In the PVN, the antagonist also tended to enhance stress-induced local AVP release. researchgate.net Furthermore, blockade of oxytocin receptors within the PVN has been shown to increase basal secretion of corticotropin (B344483) (ACTH) in both male and female rats, pointing to an inhibitory function of endogenous oxytocin on the hypothalamo-pituitary-adrenal (HPA) axis under non-stress conditions. nih.gov

The table below summarizes key findings on the impact of this compound on hypothalamic nuclei from preclinical studies.

| Nucleus | Experimental Model | Key Finding with Antagonist | Implied Function of Endogenous Oxytocin |

| Supraoptic Nucleus (SON) | Parturition (Rat) | Diminished parturition-related rise in local oxytocin release; slowed parturition. nih.gov | Positive feedback amplification of its own release; regulation of delivery process. nih.gov |

| Supraoptic Nucleus (SON) | Suckling (Rat) | Attenuated the rise in local oxytocin release and peripheral secretion. nih.gov | Positive feedback to ensure adequate oxytocin release for milk ejection. nih.gov |

| Supraoptic Nucleus (SON) | Stress (Forced Swim, Rat) | Increased local vasopressin (AVP) release and elevated basal plasma AVP. researchgate.net | Inhibits local and peripheral AVP release under basal and stress conditions. researchgate.net |

| Paraventricular Nucleus (PVN) | Basal Conditions (Rat) | Increased basal release of ACTH. nih.gov | Tonic inhibition of the HPA axis. nih.gov |

Inflammation and Tissue Protection

Oxytocin is recognized for its anti-inflammatory and analgesic properties, effects that are mediated through its receptor. The use of oxytocin receptor antagonists has been crucial in confirming the specificity of these actions. In preclinical models of inflammatory pain, the administration of a selective oxytocin receptor antagonist was shown to completely abolish the anti-hyperalgesic effects of a selective oxytocin receptor agonist. nih.gov Furthermore, when administered alone in rats with inflammation, the antagonist atosiban increased hypersensitivity, suggesting that the endogenous oxytocinergic system plays a role in mitigating inflammatory pain. nih.gov

Research on human uterine tissue has shown that oxytocin receptor antagonists, such as atosiban and nolasiban, can inhibit inflammatory responses. frontiersin.org These antagonists significantly suppressed the activation of pro-inflammatory pathways, including NF-κB and mitogen-activated protein kinases (MAPKs), that were induced by prostaglandin F2α (PGF2α). frontiersin.org This indicates a potential crosstalk between the oxytocin receptor and prostaglandin receptor signaling pathways in modulating inflammation. Oxytocin itself has been shown to decrease levels of pro-inflammatory cytokines induced by bacterial endotoxins, an effect that is predicated on intact receptor signaling and thus blockable by an antagonist. nih.gov

The cardioprotective effects of oxytocin, particularly in the context of ischemia-reperfusion injury, are well-documented. nih.gov Studies utilizing oxytocin receptor antagonists have demonstrated that these protective effects are receptor-mediated. In a rat model of myocardial ischemia-reperfusion, the administration of the antagonist atosiban was found to abolish the cardioprotective benefits of ischemic preconditioning (IPC). nih.gov While IPC alone significantly reduced infarct size, the co-administration of atosiban with IPC increased the infarct size to levels comparable to the control group that underwent ischemia-reperfusion without any protective intervention. nih.gov

Another study confirmed that atosiban could abolish or attenuate the reduction in infarct size and the decrease in cardiac injury markers (creatine kinase-MB and lactate (B86563) dehydrogenase) afforded by oxytocin pre-treatment. nih.gov This provides direct evidence that the tissue-protective effects of oxytocin signaling during a myocardial ischemic event are dependent on its receptor. In ovariectomized spontaneously hypertensive rats, chronic treatment with an oxytocin antagonist resulted in detrimental cardiac remodeling, characterized by a dramatic worsening of ejection fractions and augmented fibrosis, further highlighting the protective role of endogenous oxytocin signaling in maintaining cardiac tissue integrity. mdpi.com

The following table presents data from a study investigating the effect of the oxytocin receptor antagonist Atosiban on myocardial infarct size in a rat model of ischemia-reperfusion (I/R).

| Treatment Group | Mean Infarct Size (% of area at risk) | Key Observation |

| Ischemia-Reperfusion (IR) Control | 45 ± 2.9% | Baseline infarct size from I/R injury. |

| Oxytocin (OT) + IR | 23 ± 1.5% | Oxytocin pre-treatment significantly reduced infarct size. |

| Ischemic Preconditioning (IPC) + IR | 19 ± 0.6% | IPC significantly reduced infarct size. |

| IPC + Atosiban (ATO) + IR | 39 ± 0.9% | Atosiban abolished the cardioprotective effect of IPC. nih.gov |

While oxytocin has been proposed to play a role in tissue repair, preclinical studies using an oxytocin receptor antagonist in models of skin wound healing have yielded neutral results. In a study using a full dermal thickness wound model in hairless mice, the repetitive administration of the oxytocin receptor antagonist atosiban had no significant influence on several key parameters of wound healing. cdnsciencepub.comlbum-crchum.com

Specifically, the antagonist did not affect the rate of epithelialization or the process of neovascularization within the wound bed. cdnsciencepub.comnih.gov Furthermore, histological analysis showed no major impact on wound cellularity or inflammation. cdnsciencepub.comlbum-crchum.com In vitro assays accompanying these studies also demonstrated that the antagonist did not stimulate or impair the migration and proliferation of keratinocytes or fibroblasts, two cell types critical for wound closure and tissue regeneration. cdnsciencepub.comlbum-crchum.com These findings suggest that, at least in the context of physiological skin wound healing, blockade of the oxytocin receptor does not appear to be detrimental or beneficial to the process. cdnsciencepub.com

Cardiovascular System and Sympathovagal Balance

The oxytocinergic system plays a significant role in cardiovascular regulation. The blockade of oxytocin receptors with antagonists can have notable, often detrimental, effects on the cardiovascular system and disrupt the autonomic balance.

In preclinical models, intracerebroventricular administration of an oxytocin antagonist was shown to enhance pressor and tachycardic responses to stress in sham-operated rats, indicating a central role for oxytocin in buffering stress-induced cardiovascular reactivity. In spontaneously hypertensive rats that were ovariectomized—a model that can mimic postmenopausal cardiac pathology—treatment with an oxytocin antagonist led to adverse cardiac remodeling, including worsened ejection fractions and increased fibrosis. mdpi.com This suggests that endogenous oxytocin signaling is protective in the hypertensive heart.

Recent studies have highlighted the role of oxytocin in modulating the sympathovagal balance, which is critical for cardiac health. Activation of oxytocin neurons in the PVN has been shown to increase parasympathetic cardiac activity and decrease sympathetic activity, an effect that improves cardiac function in models of heart failure. cdnsciencepub.com This beneficial shift in autonomic tone is mediated by oxytocin receptors. Electrical stimulation of the PVN causes a slowing of the heart rate (bradycardia) that can be suppressed by applying an oxytocin receptor antagonist to the dorsal motor nucleus of the vagus (DMNX). cdnsciencepub.com Therefore, an oxytocin receptor antagonist would be expected to block these cardioprotective, parasympathetic-enhancing effects, potentially leading to an unfavorable autonomic profile characterized by reduced vagal tone and sympathetic dominance. However, in healthy, non-pregnant female volunteers, the antagonist atosiban was found to have no clinically relevant cardiovascular effects at rest compared to placebo. nih.gov

Methodological Approaches in Oxytocin Receptor Antagonist 1 Research

Radioligand Development and Application

Radioligands are indispensable tools in receptor pharmacology, allowing for the direct quantification and visualization of receptors in various tissues. The development of potent and selective radiolabeled antagonists for the oxytocin (B344502) receptor has been a crucial step in advancing the field.

The synthesis of effective radioligands for the OTR involves modifying known antagonist structures to incorporate a radioactive isotope without significantly compromising their binding affinity or selectivity. The choice of isotope depends on the specific application, with iodine-125 (B85253) ([¹²⁵I]) and sulfur-35 (B81441) ([³⁵S]) being commonly employed.

[¹²⁵I] Labeling: Iodine-125 is a gamma-emitting isotope frequently used for its high specific activity, which allows for highly sensitive detection in binding assays and autoradiography. Peptide-based antagonists are often labeled with [¹²⁵I]. A notable example is the radioiodinated derivative of the antagonist [1-(β-mercapto-β,β-cyclopentamethylene propionic acid),2-(ortho-methyl)-Tyr²-Thr⁴-Orn⁸-Tyr⁹-NH₂]-vasotocin, referred to as ¹²⁵I-labelled OTA. bioscientifica.com This compound was successfully radioiodinated using the Iodogen method, achieving a high specific activity suitable for receptor analysis. bioscientifica.com Another widely used [¹²⁵I]-labeled antagonist for autoradiographic studies is the ornithine vasotocin (B1584283) analog, ¹²⁵I-OVTA. tandfonline.comnih.gov The development of such tools has been pivotal for distinguishing OTR from the structurally similar vasopressin 1a receptors (AVPR1a), especially in primate tissues where selectivity can be a challenge. nih.gov

[³⁵S] Labeling: Sulfur-35 is a beta-emitting isotope that can be incorporated into nonpeptide antagonist structures. A novel, nonpeptide OTR antagonist, 1-(1-(2-(2,2,2-trifluoroethoxy)-4-(1-methylsulfonyl-4-piperidinyloxy) phenylacetyl)-4-piperidinyl)-3,4-dihydro-2(1H)-quinolinone, was successfully labeled with [³⁵S] to a high specific activity. nih.gov This radioligand proved to be a highly selective tool for studying human OTRs. nih.gov The development of such nonpeptide radioligands is significant as they may offer different pharmacokinetic and selectivity profiles compared to traditional peptide-based ligands. nih.govnih.gov

Researchers have also explored the synthesis of small molecule radioligands incorporating positron-emitting isotopes like carbon-11 (B1219553) (C-11) and fluorine-18 (B77423) (F-18) for potential use in Positron Emission Tomography (PET) imaging, alongside [¹²⁵I] versions for autoradiography. nih.gov

Radioligand binding assays are fundamental for determining the affinity and selectivity of OTR antagonists. These assays measure the interaction between a radiolabeled ligand and the receptor in tissue homogenates or cell membrane preparations. nih.govspringernature.com

Competition Binding Assays: This is the most common approach to characterize unlabeled antagonist compounds. In these experiments, a fixed concentration of a radiolabeled OTR ligand (either an agonist like [³H]oxytocin or an antagonist like ¹²⁵I-OTA) is incubated with the receptor source in the presence of increasing concentrations of the unlabeled test antagonist. nih.govaacrjournals.org The ability of the test compound to displace the radioligand from the receptor is measured, and from this, its binding affinity (expressed as Ki or IC50) is calculated. nih.gov For instance, the cyclic hexapeptide antagonist L-366,948 demonstrated a low nanomolar Ki value for OTR in various tissues, indicating high binding affinity. nih.gov Similarly, a nonpeptide [³⁵S]-labeled antagonist exhibited sub-nanomolar affinity for human OTRs. nih.gov

Saturation Binding Assays: These assays are used to determine the density of receptors (Bmax) in a given tissue and the dissociation constant (KD) of the radioligand itself. In these experiments, increasing concentrations of the radioligand are incubated with the receptor preparation until saturation is reached. nih.gov For example, studies using the antagonist ¹²⁵I-labelled OTA on uterine and pituitary membrane suspensions showed it bound to a single class of sites with high affinity (KD values of 0.1-0.2 nmol/l). bioscientifica.com

These binding assays are crucial for establishing the pharmacological profile of an antagonist, including its selectivity for the OTR over related receptors, such as the vasopressin receptors (V1a, V1b, V2). nih.govnih.gov For example, the antagonist L-366,948 showed several hundred-fold greater selectivity for OTR compared to vasopressin receptors. nih.gov

| Antagonist | Radioligand Used | Tissue/Cell Line | Binding Affinity (Ki or KD) | Selectivity Profile |

|---|---|---|---|---|

| L-366,948 | [³H]Oxytocin | Rat Uterus, Human Myometrium | Low nanomolar Ki | Several hundred-fold selective for OTR vs. AVP-V1/V2 receptors nih.gov |

| ¹²⁵I-labelled OTA | N/A (Direct Binding) | Rat Uterus & Adenohypophysis | 0.1-0.2 nmol/l (KD) | Highly specific for OTR; not bound by pituitary vasopressin receptors at <1 µmol/l bioscientifica.com |

| [³⁵S]Nonpeptide Antagonist¹ | N/A (Direct Binding) | Human OTR (CHO cells) | Sub-nanomolar affinity | 900-1800-fold selective for human OTR vs. human vasopressin receptors nih.gov |

| Atosiban (B549348) | [³H]Oxytocin | Human Myometrium | pA2 = 7.71 (in vitro) | ~8-fold selective for OTR vs. V1a receptor (in vivo) nih.gov |

¹ 1-(1-(2-(2,2,2-trifluoroethoxy)-4-(1-methylsulfonyl-4-piperidinyloxy) phenylacetyl)-4-piperidinyl)-3,4-dihydro-2(1H)-quinolinone

Receptor autoradiography utilizes radiolabeled ligands to visualize the anatomical distribution of receptors in thin tissue sections. nih.gov This technique has been instrumental in mapping the location of OTRs in various organs, particularly the brain and reproductive tissues, using labeled antagonists. nih.govpublish.csiro.au

The process involves incubating tissue slices with a specific radiolabeled antagonist, such as ¹²⁵I-labelled OTA or ¹²⁵I-OVTA. tandfonline.comnih.gov After washing away unbound ligand, the slides are exposed to film or a phosphor imaging screen, which detects the radiation and creates a visual map of receptor density. nih.govpublish.csiro.au The specificity of the binding is confirmed by co-incubating adjacent sections with an excess of an unlabeled selective competitor, which should block the signal from the specific receptors. tandfonline.com

Autoradiographic studies using antagonists have provided critical insights:

In the Brain: Selective OTR binding has been identified in specific regions of the human brainstem, such as the spinal trigeminal nucleus, using a pharmacologically informed protocol with ¹²⁵I-OVTA and selective competitors. tandfonline.com This method is vital for accurately mapping receptor distributions in the human brain. nih.gov

In Reproductive Tissues: Using ¹²⁵I-labelled OTA, researchers have localized OTRs in the ovine uterus and oviduct. publish.csiro.aunih.gov These studies revealed that receptor distribution changes dynamically throughout the oestrous cycle, with high concentrations observed on the luminal and glandular epithelium and in the myometrium around the time of oestrus, suggesting a role for oxytocin in uterine motility. publish.csiro.aubioscientifica.com

In Vivo Experimental Design

The selection of an appropriate animal model is critical for the in vivo investigation of oxytocin receptor antagonists. Rats and mice are the most commonly used species due to their well-characterized reproductive physiology, genetic tractability, and the availability of established experimental protocols. physiology.orgbohrium.combiorxiv.orgnih.gov For instance, late-term pregnant rats are used to study the effects of OTR antagonists on spontaneous uterine contractions, providing a relevant model for preterm labor research. physiology.org Male rats and mice are frequently used in studies investigating the behavioral effects of OTR antagonists, such as social interaction and anxiety. bohrium.combiorxiv.orgnih.govnih.gov

Beyond rodents, other species can offer unique advantages. Marsupials, with their distinct reproductive strategies, could provide novel insights into the role of the oxytocin system. Non-human primates, such as the cynomolgus monkey and baboon, are valuable for preclinical studies due to their closer physiological and reproductive resemblance to humans. oup.comnih.gov For example, pregnant cynomolgus monkeys have been used to compare the tocolytic effects of different OTR antagonists in a model simulating preterm labor. oup.com The choice of animal model ultimately depends on the specific research question, whether it pertains to uterine contractility, behavior, or pharmacokinetics. neurology.orgmdpi.comiasp-pain.org

The route of administration significantly influences the pharmacokinetic and pharmacodynamic profile of an oxytocin receptor antagonist. Common routes used in animal studies include intravenous (IV), intraperitoneal (IP), and oral (PO) administration. physiology.orgbohrium.comnih.gov Intravenous administration allows for precise control over plasma concentrations and rapid onset of action, making it suitable for assessing immediate effects on uterine contractions. physiology.orgoup.com For example, IV administration of GSK221149A in anesthetized rats resulted in a dose-dependent decrease in oxytocin-induced uterine contractions. physiology.org Oral administration is crucial for developing clinically viable drugs, and studies have shown that some nonpeptide OTR antagonists are orally bioavailable and effective at inhibiting uterine contractions. physiology.orgmedchemexpress.com

Pharmacodynamic assessments involve measuring the physiological or behavioral response to the antagonist. In studies of uterine contractility, this is often done by monitoring intrauterine pressure via telemetry or a pressure transducer. physiology.orgoup.com The efficacy of an antagonist is determined by its ability to reduce the frequency and amplitude of contractions. physiology.org The relationship between the plasma concentration of the antagonist and the observed effect is a key pharmacodynamic parameter that helps in determining the therapeutic window. physiology.org In some studies, the antagonist-response interval (ARI) is used to quantify the duration of action of the antagonist. nih.gov

A variety of behavioral paradigms are employed to investigate the role of the oxytocin system in social and anxiety-related behaviors. The social preference test and the tube test for social dominance are commonly used in mice to assess different aspects of social behavior. bohrium.combiorxiv.org For example, intraperitoneal administration of the OTR antagonist L-368,899 was found to impair sex preference in male mice but did not affect social preference or dyadic interactions. bohrium.combiorxiv.org In rats, social approach and interaction with unfamiliar peers are used to study the effects of OTR antagonists on social behavior, particularly in the context of stress. nih.gov

Quantitative analysis of behavior is essential for obtaining objective and reproducible results. This often involves video recording the behavioral tests and using specialized software to score specific behaviors, such as the duration of social investigation, time spent in different zones of an apparatus, and the frequency of specific actions. bohrium.comnih.govnih.gov Statistical analyses, such as analysis of variance (ANOVA), are then used to compare the behavior of antagonist-treated animals to control groups. physiology.orgnih.govnih.gov

Table 2: Behavioral Paradigms in OTR Antagonist Research

| Behavioral Paradigm | Animal Model | Key Findings with OTR Antagonist | Reference |

|---|---|---|---|

| Tube Test for Social Dominance | Male Mice | Did not affect first-rank mice but caused rank fluctuation in second-rank mice. | bohrium.com |

| Sex Preference Test | Male Mice | Dose-dependently impaired sex preference. | bohrium.combiorxiv.org |

| Social Approach and Interaction | Adolescent Male Rats | Increased social avoidance in socially stressed rats. | nih.gov |

| Social Learning Paradigm | Male Mice | Impaired the acquisition of socially learned odor preference. | nih.gov |

| Partner Buffering of Fear | Prairie Voles | Nullified the blunting of fear responses by a partner. | wright.edu |

Molecular and Immunohistochemical Techniques

The detection of c-Fos, an immediate-early gene product, is a widely used immunohistochemical technique to map neuronal activation in response to various stimuli, including the administration of oxytocin receptor antagonists. nih.govresearchgate.neteinj.org When a neuron is activated, the expression of the c-fos gene is rapidly induced, leading to an increase in the c-Fos protein. By using antibodies specific to c-Fos, researchers can visualize and quantify the number of activated neurons in specific brain regions. nih.govresearchgate.netresearchgate.net

This technique is particularly valuable for identifying the neural circuits modulated by OTR antagonists. For instance, studies have investigated c-Fos expression in oxytocin-synthesizing neurons within the paraventricular nucleus (PVN) and supraoptic nucleus (SON) of the hypothalamus. nih.govresearchgate.netresearchgate.netfrontiersin.org Following the administration of an OTR antagonist, changes in c-Fos expression in these and other brain regions can provide insights into the central mechanisms underlying the antagonist's behavioral effects. nih.govjneurosci.org For example, in adolescent male rats exposed to social instability stress, treatment with an OTR antagonist had little effect on Fos immunoreactivity in several social brain regions, but the stressed rats themselves showed lower Fos and oxytocin immunoreactivity in the PVN compared to controls. nih.gov It is important to note that some studies have shown that the effects of oxytocin on c-Fos expression can be mediated by vasopressin V1A receptors, highlighting the need for selective antagonists. nih.govresearchgate.net

Immunohistochemical Analysis of Dendritic Processes and Receptor Expression

Immunohistochemistry (IHC) is a critical technique in the study of oxytocin receptor (OTR) antagonists, providing valuable insights into the precise location of oxytocin receptors (OXTR) within the intricate neural architecture. This method allows for the visualization of OTR expression in specific cell bodies, fibers, and, importantly, dendritic processes, which are crucial for receiving and integrating synaptic inputs. scispace.comresearchgate.net

The accuracy of immunohistochemical staining is highly dependent on the specificity of the antibodies used. jneurosci.org Researchers have developed and validated specific monoclonal and polyclonal antibodies that target distinct epitopes of the oxytocin receptor to ensure reliable detection. jneurosci.orgassaygenie.comstjohnslabs.com For instance, studies have employed antibodies raised against specific regions of the human OTR to map its distribution in the brain. researchgate.net Control experiments, such as pre-adsorption of the primary antibody with the target peptide, are essential to confirm the specificity of the staining. jneurosci.org

Using these tools, investigations have successfully localized OTRs to various brain regions implicated in social behavior and other physiological processes. In the human brain, OTRs have been identified in the amygdala, hypothalamus, olfactory nucleus, and septum, among other areas. researchgate.net Electron microscopy studies have further refined this localization, revealing OTR expression at synapses, on axons, and glial processes in the cerebral cortex. jneurosci.org

A key focus of immunohistochemical analysis in this field is the examination of dendritic processes. Research has shown that oxytocinergic fibers directly innervate the dendrites of certain neurons. nih.gov Studies have also visualized dendrite-like thick oxytocin processes extending from specific nuclei to other brain regions, suggesting a mechanism for dendritic release and action of oxytocin. nih.gov

Furthermore, by combining immunohistochemistry with genetic models, such as in Oxtr knockout mice, researchers can investigate the role of OTR in neuronal morphology. For example, analysis of neurons lacking the Oxtr gene has revealed alterations in dendritic length and complexity, highlighting the receptor's role in synaptic maturation and development. nih.govelifesciences.org

Interactive Data Table: Localization of Oxytocin Receptors in the Nervous System

| Brain Region | Cellular Localization | Associated Findings | References |

| Amygdala | Cell bodies, fibers | Implicated in social and emotional processing. | researchgate.net |

| Hypothalamus | Cell bodies, fibers | Key site for oxytocin synthesis and release. | researchgate.net |

| Olfactory Nucleus | Cell bodies, fibers | Involved in processing olfactory information, including social cues. | researchgate.net |

| Septum | Cell bodies, fibers | Part of the limbic system, involved in emotion and social behavior. | researchgate.net |

| Cerebral Cortex | Synapses, axons, glial processes | Suggests a role in modulating cortical circuits. | jneurosci.org |

| Hippocampus | Pyramidal neurons | OTR signaling influences dendrite growth and synaptogenesis. | elifesciences.org |

| Endopiriform Nucleus | Glutamatergic neurons | High and stable OXTR expression throughout development. | biorxiv.org |

Western Blot Analysis for Receptor Protein Expression

Western blot analysis is an indispensable biochemical technique for quantifying the expression levels of oxytocin receptor (OTR) proteins in various tissues and cell types. This method allows researchers to detect the presence of the OTR protein and to compare its abundance under different physiological or experimental conditions.

The technique involves separating proteins from a tissue or cell lysate by size using gel electrophoresis, transferring them to a solid support membrane, and then probing the membrane with a specific antibody against the oxytocin receptor. assaygenie.comoup.com The binding of the antibody is then visualized, typically through a chemiluminescent or fluorescent signal, allowing for the quantification of the protein. assaygenie.com

Western blot studies have been instrumental in determining the apparent molecular mass of the oxytocin receptor. In various species and tissues, including human myometrium and bovine lymphocytes, the OTR protein is often detected as a band with an approximate molecular mass of 43-66 kDa. oup.comnih.govhuabio.com Some studies have also identified different forms of the receptor, such as glycosylated and non-glycosylated variants, which may have different functional properties. researchgate.net

This method has been widely used to investigate changes in OTR expression in response to various stimuli. For example, research has shown a significant increase in OTR protein expression in the human amnion after the onset of labor, supporting the role of oxytocin in parturition. nih.gov Similarly, studies have examined the regulation of OTR expression by steroid hormones in lymphocytes. oup.com

Furthermore, Western blotting is crucial for validating the effects of genetic manipulations. In studies involving OTR knockout or variant cell lines, Western blotting confirms the absence or altered expression of the receptor protein. researchgate.net It is also used to compare OTR protein levels in different populations, such as in studies investigating the association between child maltreatment and OTR expression in peripheral blood mononuclear cells. researchgate.net

Interactive Data Table: Summary of Western Blot Findings for Oxytocin Receptor Expression

| Tissue/Cell Type | Apparent Molecular Mass (kDa) | Key Findings | References |

| Bovine Lymphocytes | ~45 | OTR protein expression is regulated by steroid hormones. | oup.com |

| Human Myometrial Smooth Muscle Cells | Varies (glycosylated forms) | Different OTR variants show differences in glycosylation. | researchgate.net |

| Human Peripheral Blood Mononuclear Cells | Not specified | Lower OTR protein expression associated with child maltreatment. | researchgate.net |

| Pregnant Sheep Myometrium and Endometrium | ~66 | Increased OTR expression is correlated with myometrial contractions. | nih.gov |

| Human Amnion Epithelial Cells | Not specified | OTR protein expression significantly increases with labor. | nih.gov |

Comparative Preclinical Pharmacology of Oxytocin Receptor Antagonist 1

Comparison with Other Non-Peptidic Oxytocin (B344502) Receptor Antagonists

The development of non-peptidic oxytocin receptor (OTR) antagonists has been a significant focus of research, aiming to overcome the pharmacokinetic limitations of peptidic compounds. Oxytocin receptor antagonist 1 is a novel, potent, and selective non-peptidic OTR antagonist that has been characterized in various preclinical models. Its pharmacological profile is best understood when compared to other key non-peptidic antagonists such as Epelsiban, L-368,899, L-372662, and Retosiban (B1680553).

This compound demonstrates potent competitive inhibition of oxytocin binding to both human and rat OTRs with nanomolar affinity. A key feature of its preclinical profile is its selectivity for the OTR over the structurally related vasopressin (AVP) receptors. It exhibits a greater than 6-fold selectivity for the OTR over the vasopressin V1a receptor (V1aR) and more than 350-fold selectivity over the V1b and V2 receptors. In functional assays, it effectively blocks oxytocin-induced contractions of isolated rat uterine tissue, with a reported pA2 value of 7.82.

Retosiban is another highly selective non-peptidic OTR antagonist. In vitro studies have highlighted its exceptional selectivity, which is over 1400-fold greater for the human OTR compared to the human V1a, V1b, and V2 receptors. nih.gov This high degree of selectivity is a distinguishing feature among non-peptidic antagonists. Preclinical research has shown that retosiban significantly diminishes the contractile activity in both spontaneously active and oxytocin-stimulated human myometrial tissues. nih.gov

Epelsiban is recognized for its high potency at the human OTR, with a reported pKi of 9.9 (equivalent to a Ki of 0.13 nM). nih.govnih.gov Its selectivity profile is also noteworthy, showing over 31,000-fold selectivity for the OTR over the human V1a, V2, and V1b receptors. nih.govnih.gov In functional assays, Epelsiban has been shown to inhibit the contractile effects of oxytocin in human prostatic tissue. nih.gov

L-368,899 has been extensively used as a research tool to investigate the central and peripheral roles of oxytocin. Its binding affinity for the OTR is well-characterized, with a reported Ki of 12.38 nM for the coyote OTR. unl.edu Studies in this species demonstrated a 40-fold selectivity for the OTR over the AVPR1a. unl.edumedchemexpress.com

L-372,662 is a potent, orally active non-peptide antagonist with a high affinity for the human OTR, showing a Ki value of 4.8 nM. nih.gov It demonstrates good selectivity for the OTR over the V1a receptor and has shown efficacy in inhibiting oxytocin-induced uterine contractions in preclinical models. nih.gov

The following table provides a comparative summary of the binding affinities and selectivities of these non-peptidic OTR antagonists.

| Compound | Receptor Target | Binding Affinity (Kᵢ/pKᵢ) | Selectivity Profile |

| This compound | Human/Rat OTR | Nanomolar potency | >6-fold vs. V1aR; >350-fold vs. V1b/V2R |

| Retosiban | Human OTR | Potent antagonist | >1400-fold vs. hV1a, hV1b, hV2 receptors nih.gov |

| Epelsiban | Human OTR | pKi = 9.9 (Ki = 0.13 nM) nih.govnih.gov | >31,000-fold vs. hV1a, hV2, hV1b receptors nih.govnih.gov |

| L-368,899 | Coyote OTR | Ki = 12.38 nM unl.edu | >40-fold vs. AVPR1a unl.edumedchemexpress.com |

| L-372,662 | Human OTR | Ki = 4.8 nM nih.gov | Selective for OTR over V1aR nih.gov |

Comparison with Peptidic Oxytocin Receptor Antagonists

Peptidic OTR antagonists were the first generation of compounds developed to inhibit oxytocin's effects. They are structurally derived from the oxytocin nonapeptide itself. A comparison of this compound, a non-peptide, with these peptidic compounds highlights fundamental differences in potency, selectivity, and duration of action.

Atosiban (B549348) , also known as 1-deamino-2-D-Tyr-(OEt)-4-Thr-8-Orn-oxytocin, is a well-characterized peptidic antagonist. nih.gov It acts as a competitive antagonist at both oxytocin and vasopressin V1a receptors. nih.gov Its affinity for the human OTR is significantly lower than that of many non-peptidic antagonists, with a reported Ki value of 76.4 nM. Due to its structure as an oxytocin analogue, it also retains considerable affinity for the V1a receptor, making it a mixed antagonist. nih.gov

Barusiban is a newer peptidic antagonist designed for higher potency and selectivity compared to Atosiban. nih.gov It demonstrates a high affinity for the human OTR with a Ki of approximately 0.8 nM. nih.gov Preclinical studies in non-human primates have shown Barusiban to be three to four times more potent than Atosiban, with a significantly longer duration of action (>13-15 hours for Barusiban compared to 1-3 hours for Atosiban). nih.gov This improved profile is attributed to its higher affinity and selectivity for the OTR over the V1a receptor. nih.gov

[1-D(CH2)5,Tyr(ME)2,Thr4,Tyr-NH2(9)]ornithine vasotocin (B1584283) is another potent peptidic OTR antagonist. Research in bovine models has shown it to possess the highest affinity for both endometrial and myometrial oxytocin receptors when compared directly with oxytocin and vasopressin analogues. It has demonstrated functional antagonism by inhibiting oxytocin-induced prostaglandin (B15479496) F2alpha release in late-pregnant cows.

The key distinction between non-peptidic antagonists like this compound and these peptidic agents lies in their molecular properties. Peptidic antagonists generally have poor oral bioavailability and shorter half-lives, whereas non-peptidic compounds are often developed specifically to be orally active. Furthermore, while peptidic antagonists like Atosiban often show significant cross-reactivity with vasopressin receptors, non-peptidic agents have been engineered for much higher selectivity, which is evident in the pharmacological data of this compound, Retosiban, and Epelsiban.

The table below summarizes key preclinical data for the discussed peptidic antagonists.

| Compound | Class | Binding Affinity (Kᵢ) for hOTR | Key Preclinical Findings |

| Atosiban | Peptidic | 76.4 nM | Competitive antagonist at OTR and V1aR. nih.gov Shorter duration of action (1-3 hours). nih.gov |

| Barusiban | Peptidic | ~0.8 nM nih.gov | 3-4 times more potent than Atosiban with a longer duration of action (>13-15 hours). nih.gov Higher selectivity for OTR over V1aR compared to Atosiban. nih.gov |

| [1-D(CH2)5,Tyr(ME)2,Thr4,Tyr-NH2(9)]ornithine vasotocin | Peptidic | High affinity (bovine OTR) | Potently inhibits oxytocin-induced prostaglandin release in vivo. |

Analysis of Structural Features Influencing Receptor Binding and Antagonism

The structural differences between peptidic and non-peptidic antagonists dictate their distinct mechanisms of receptor binding and antagonism. The oxytocin receptor is a class A G protein-coupled receptor (GPCR), and its interaction with these two classes of ligands involves different binding sites and molecular interactions. nih.gov

The binding of the endogenous peptide, oxytocin, and its peptidic antagonists involves interactions with the extracellular loops and the N-terminus of the receptor. The cyclic structure of oxytocin, formed by a disulfide bond between cysteine residues at positions 1 and 6, is crucial for its activity. nih.gov Modifications at various positions of the oxytocin peptide sequence have been systematically explored to develop antagonists. For instance, modifications at positions 1, 2, 4, and 8 of oxytocin led to the development of Atosiban. nih.gov These changes alter the conformation of the peptide, allowing it to bind to the receptor without initiating the conformational change required for G-protein activation, thus producing an antagonistic effect. The binding pocket for these peptidic ligands is located in the extracellular domain of the receptor.

In contrast, non-peptidic antagonists like this compound and Retosiban bind to a different site, located deep within the transmembrane (TM) helical bundle of the receptor. nih.gov The crystal structure of the human OTR in complex with Retosiban has provided significant insights into this binding mode. nih.gov This structure reveals that the antagonist occupies a pocket formed by residues from several transmembrane helices (TM-II, TM-III, TM-VI, and TM-VII).

Several structural features of non-peptidic antagonists are critical for their high-affinity binding and selectivity:

A Central Scaffold: Many non-peptidic antagonists, including Retosiban, are built around a central core, such as a 2,5-diketopiperazine motif. This scaffold correctly orients the various substituent groups to interact with specific residues within the binding pocket.

Hydrophobic Interactions: The binding pocket for non-peptidic antagonists is largely hydrophobic. The indanyl substituent of Retosiban, for example, penetrates deep into a hydrophobic crevice, forming interactions with residues like F291, A318, and W288.

Polar Interactions: Specific hydrogen bonds anchor the antagonist within the binding site. In the OTR-Retosiban structure, glutamine residues (Q119 and Q171) on helices III and IV form key hydrogen bonds with the antagonist's core.

Selectivity over vasopressin receptors is also determined by specific structural features. The binding pockets of the OTR and V1aR are highly similar, but subtle differences in amino acid residues can be exploited to achieve selectivity. For instance, residue A318 in TM-VII of the OTR is a glycine (B1666218) in the V1aR. Mutational studies have shown that this single amino acid difference can influence the selectivity profile of non-peptidic antagonists like L-372,662 and Retosiban. The ability of non-peptidic antagonists to engage with these specific residues within the transmembrane domain is a key reason for their often superior selectivity compared to peptidic antagonists, which bind to the more conserved extracellular regions.

Future Directions and Unexplored Avenues for Oxytocin Receptor Antagonist 1 Research

Elucidation of Novel Oxytocin (B344502) Receptor-Mediated Signaling Pathways Modulated by Antagonist 1

The oxytocin receptor, a member of the G-protein-coupled receptor (GPCR) superfamily, is known to initiate cellular responses primarily through its coupling to Gαq/11 proteins. nih.govphysiology.org This activation leads to the phospholipase C (PLC) signaling cascade, resulting in physiological effects such as uterine contractions. nih.govglpbio.com However, emerging evidence reveals a more complex signaling profile, with the OTR also coupling to other G-proteins, including Gαi and Gαs. nih.govkarger.com This promiscuous coupling suggests that the OTR can trigger diverse, and sometimes opposing, cellular responses depending on the G-protein engaged. researchgate.netresearchgate.net

Future research utilizing Oxytocin receptor antagonist 1 will be instrumental in dissecting these alternative signaling pathways. A key area of investigation is the concept of "biased agonism," where a ligand can selectively activate one signaling pathway over another. For instance, the antagonist atosiban (B549348) has been shown to block OTR/Gq coupling while simultaneously acting as an agonist on the OTR/Gi pathway, leading to an inhibition of cell growth. researchgate.net By characterizing the effects of this compound on different G-protein-dependent pathways (Gq, Gi, Gs), researchers can determine if it acts as a neutral antagonist across all pathways or as a biased ligand. This could unveil novel therapeutic possibilities, allowing for the selective blockade of disease-relevant signals while sparing beneficial ones.

Another critical signaling component is the β-arrestin pathway. Following receptor activation, β-arrestins are recruited, which not only mediate receptor desensitization and internalization but can also initiate their own G-protein-independent signaling cascades, such as activating the mitogen-activated protein kinase (MAPK) pathway. physiology.orgnih.gov Studies using this compound can clarify its influence on β-arrestin recruitment and subsequent signaling. Determining whether the antagonist prevents or modulates β-arrestin interaction with the OTR will provide deeper insights into the mechanisms regulating receptor function and downstream cellular events like cell migration. physiology.orgnih.gov

| Pathway | Key Mediators | Primary Cellular Outcome | Potential Modulation by Antagonist 1 |

|---|---|---|---|

| Canonical Gq Pathway | Gαq/11, PLC, IP3, DAG | Smooth muscle contraction, Pro-proliferation | Inhibition of oxytocin-induced activation |

| Alternative Gi Pathway | Gαi, adenylyl cyclase (inhibition) | Anti-proliferative effects | Investigation of potential biased agonism (i.e., acting as an agonist on this pathway) |

| β-Arrestin Pathway | GRKs, β-arrestin-1, β-arrestin-2, MAPK | Receptor desensitization, Cell migration | Blockade of oxytocin-induced β-arrestin recruitment and signaling |

Development of Advanced Research Tools for In Vivo Oxytocin Receptor Imaging and Quantification

A significant challenge in understanding the role of the oxytocin system in the central nervous system has been the lack of tools to measure OTR density and engagement in the living brain. uq.edu.au The development of selective positron emission tomography (PET) ligands for the OTR is a major goal, as it would enable researchers to investigate the link between receptor levels and social behavior disorders like autism spectrum disorder. snmjournals.orgnih.gov